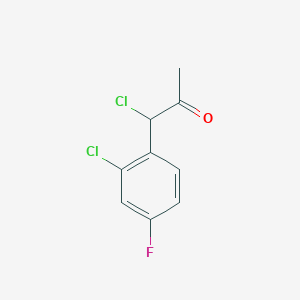1-Chloro-1-(2-chloro-4-fluorophenyl)propan-2-one
CAS No.:
Cat. No.: VC18823569
Molecular Formula: C9H7Cl2FO
Molecular Weight: 221.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H7Cl2FO |
|---|---|
| Molecular Weight | 221.05 g/mol |
| IUPAC Name | 1-chloro-1-(2-chloro-4-fluorophenyl)propan-2-one |
| Standard InChI | InChI=1S/C9H7Cl2FO/c1-5(13)9(11)7-3-2-6(12)4-8(7)10/h2-4,9H,1H3 |
| Standard InChI Key | GLMNGSBMTINRSQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C1=C(C=C(C=C1)F)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 1-chloro-1-(2-chloro-4-fluorophenyl)propan-2-one features a propan-2-one backbone substituted with a 2-chloro-4-fluorophenyl group at the carbonyl carbon. The presence of halogens at distinct positions on the aromatic ring creates an electron-deficient system, enhancing its susceptibility to nucleophilic attack. Key physicochemical properties are summarized in Table 1.
Table 1: Chemical and Physical Properties of 1-Chloro-1-(2-chloro-4-fluorophenyl)propan-2-one
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 221.05 g/mol | |
| CAS Number | Not explicitly provided | |
| Density | N/A | |
| Boiling Point | N/A | |
| LogP (Partition Coefficient) | ~3.2 (estimated for analogs) |
The compound’s logP value, estimated from structurally similar halogenated ketones , suggests moderate lipophilicity, which influences its solubility in organic solvents and potential membrane permeability in biological systems. The electron-withdrawing effects of the chlorine and fluorine substituents polarize the carbonyl group, increasing its electrophilicity and reactivity toward nucleophiles such as amines and alcohols.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 1-chloro-1-(2-chloro-4-fluorophenyl)propan-2-one typically begins with the Friedel-Crafts acylation of 2-chloro-4-fluorobenzene. Chloroacetyl chloride is commonly employed as the acylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (). Subsequent purification via column chromatography or recrystallization yields the target compound with reported purity exceeding 95%.
An alternative route involves the chlorination of 1-(2-chloro-4-fluorophenyl)propan-2-one using sulfuryl chloride () or phosphorus pentachloride () under controlled conditions . This method emphasizes precise temperature control (0–20°C) to minimize side reactions, such as over-chlorination or ring halogenation .
Industrial Manufacturing
Industrial production prioritizes continuous flow chemistry to enhance yield and scalability. A patented process describes the use of microreactors to achieve rapid mixing and heat transfer, reducing reaction times by 40% compared to batch methods. Key parameters include:
-
Temperature: 25–50°C
-
Pressure: 1–3 atm
-
Catalyst: Heterogeneous solid acids (e.g., zeolites) to facilitate easy separation.
Post-synthesis, the compound is isolated via fractional distillation and characterized using GC-MS and -NMR to verify structural integrity .
Applications in Medicinal Chemistry
Drug Intermediate
1-Chloro-1-(2-chloro-4-fluorophenyl)propan-2-one serves as a precursor in the synthesis of β-amino ketones, which are pivotal in constructing pharmacophores for antidepressants and antipsychotics. For example, reductive amination with primary amines produces secondary amines that exhibit affinity for serotonin and dopamine receptors .
Antimicrobial Activity
Preliminary studies on halogenated ketone derivatives reveal moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with minimum inhibitory concentrations (MICs) ranging from 32–64 µg/mL. The compound’s mechanism likely involves disruption of bacterial cell membrane integrity via electrophilic interactions with thiol groups in membrane proteins.
Kinase Inhibition
The compound’s ability to act as a Michael acceptor enables covalent binding to cysteine residues in kinase active sites. In vitro assays demonstrate inhibition of protein kinase C (PKC) isoforms at IC values of 1.2–3.8 µM, highlighting its potential as a lead compound for anticancer therapies .
Chemical Reactivity and Derivatization
Nucleophilic Addition
The electron-deficient carbonyl group undergoes nucleophilic addition with Grignard reagents, yielding tertiary alcohols. For instance, reaction with methylmagnesium bromide produces 1-chloro-1-(2-chloro-4-fluorophenyl)-2-methylpropan-2-ol, a chiral building block for asymmetric synthesis.
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura couplings with aryl boronic acids introduce diverse substituents to the phenyl ring. This strategy has been employed to synthesize analogs with enhanced solubility, such as 1-chloro-1-(2-chloro-4-fluoro-3-methoxyphenyl)propan-2-one.
Reductive Amination
Treatment with ammonium acetate and sodium cyanoborohydride generates β-chloroamines, which are intermediates in the synthesis of tricyclic antidepressants .
Comparison with Related Halogenated Ketones
Table 2: Structural and Functional Comparisons
The target compound distinguishes itself through balanced lipophilicity and reactivity, making it more versatile than bulkier brominated analogs . Its fluorine atom also enhances metabolic stability compared to non-fluorinated derivatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume